N-lauroyl-1-deoxysphingosine is synthesized from palmitoyl-CoA and alanine through the action of the enzyme serine-palmitoyltransferase. This reaction leads to the formation of 1-deoxysphingolipids, which are associated with various metabolic pathways and physiological processes. The compound's CAS number is 1246298-54-3, and it has a molecular weight of 465.8 g/mol .
The synthesis of N-lauroyl-1-deoxysphingosine involves several key steps:
N-lauroyl-1-deoxysphingosine exhibits a complex molecular structure characterized by:
N-lauroyl-1-deoxysphingosine participates in several chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.
The mechanism of action of N-lauroyl-1-deoxysphingosine primarily revolves around its role as an inhibitor of sphingolipid metabolism:
N-lauroyl-1-deoxysphingosine possesses several notable physical and chemical properties:
N-lauroyl-1-deoxysphingosine has diverse applications across multiple scientific domains:
Serine palmitoyltransferase (SPT) initiates atypical sphingolipid biosynthesis by catalyzing the condensation of fatty acyl-CoAs with amino acids. This pyridoxal 5′-phosphate (PLP)-dependent enzyme typically uses L-serine and palmitoyl-CoA (C16:0) to produce canonical sphingoid bases. However, substrate promiscuity enables SPT to utilize L-alanine or glycine when L-serine is limited, forming 1-deoxysphinganine (dSA; m18:0) or 1-deoxymethylsphinganine (m17:0), respectively [5] [6] [8]. SPT functions as a heteromeric complex comprising core subunits SPTLC1 and SPTLC2 (or SPTLC3). Mutations in SPTLC1/2 (e.g., S384F in SPTLC2) permanently shift substrate preference toward alanine, increasing dSA production—a hallmark of hereditary sensory neuropathy type I (HSAN1) [7] [10]. Wild-type SPT also forms dSA under metabolic stress, such as diabetes or serine deficiency, through dynamic regulation by post-translational modifications (e.g., phosphorylation at S384) [7].
Table 1: SPT Substrate Utilization and Products
Amino Acid Substrate | Fatty Acyl-CoA | Product | Pathophysiological Context |
---|---|---|---|
L-Serine | Palmitoyl-CoA (C16) | Sphinganine | Canonical sphingolipid synthesis |
L-Alanine | Palmitoyl-CoA (C16) | 1-Deoxysphinganine (dSA) | HSAN1, diabetes, serine deficiency |
Glycine | Palmitoyl-CoA (C16) | 1-Deoxymethylsphinganine | Metabolic syndrome |
The shift from L-serine to alternative amino acids is governed by substrate availability and enzyme kinetics. SPT exhibits higher affinity for L-serine (K~m~ ≈ 0.3 mM) than L-alanine (K~m~ ≈ 2.5 mM) under physiological conditions [5] [10]. However, perturbations like:
Ceramide synthases (CerS) catalyze the N-acylation of dSA to generate 1-deoxydihydroceramides. Six mammalian CerS isoforms (CerS1–6) exhibit distinct fatty acyl-CoA specificity:
Table 2: Ceramide Synthase Substrate Specificity
CerS Isoform | Preferred Acyl-CoA Chain Length | Activity Toward dSA | Major 1-Deoxyceramide Product |
---|---|---|---|
CerS1 | C18:0 | Low | N-Stearoyl-dSA (C18) |
CerS2 | C22–C24 | Minimal | N-Lignoceroyl-dSA (C24) |
CerS5/6 | C14–C16 | High | N-Lauroyl-dSA (M18; C12) |
CerS4 | C18–C20 | Moderate | N-Arachidoyl-dSA (C20) |
L-Serine deficiency is a key driver of M18 biosynthesis. This deficiency arises from:
Under these conditions, SPT shifts to alanine, elevating dSA pools. Concurrently, CerS5/6 utilize abundant medium-chain acyl-CoAs (e.g., lauroyl-CoA from de novo lipogenesis) to produce M18 [1] [8]. M18 and related 1-deoxysphingolipids disrupt cellular homeostasis by:
Table 3: Metabolic Conditions Promoting M18 Biosynthesis
Condition | SPT Substrate Shift | dSA Accumulation | M18 Biosynthesis | Key Evidence |
---|---|---|---|---|
HSAN1 mutations | Alanine preference | ↑↑↑ | ↑↑↑ | Elevated plasma M18 in patients [7] |
Type 2 diabetes | Alanine utilization | ↑↑ | ↑↑ | Increased plasma dSLs in patients [5] [8] |
Serine deficiency disorders | Alanine utilization | ↑↑ | ↑ | High plasma deoxy-dhCer in patients [5] |
Dietary serine restriction | Alanine utilization | ↑ | ↑ | Rescue by L-serine supplementation [5] |
Concluding Remarks
N-Lauroyl-1-deoxysphingosine (M18) exemplifies how metabolic plasticity—driven by enzyme promiscuity, substrate availability, and cellular stress—generates pathologically significant lipids. Its biosynthesis hinges on the interplay between SPT's alternative substrate utilization and CerS5/6's selectivity for medium-chain acyl-CoAs. Understanding these pathways illuminates therapeutic strategies (e.g., serine supplementation in HSAN1) and underscores M18's role as a biomarker in metabolic and neurodegenerative diseases.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: